8-Peabomp

Übersicht

Beschreibung

8-Peabomp is a chemical compound with the molecular formula C_8H_10N_2O_2 It is known for its unique structural properties and potential applications in various scientific fields

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-Peabomp typically involves a multi-step process starting from readily available precursors. One common synthetic route includes the following steps:

Formation of Intermediate: The initial step involves the reaction of a substituted benzaldehyde with an amine to form an imine intermediate.

Cyclization: The imine intermediate undergoes cyclization in the presence of a suitable catalyst to form the core structure of this compound.

Functional Group Modification:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

8-Peabomp undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

8-Peabomp has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 8-Peabomp involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, in medicinal applications, this compound may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.

8-Methoxyquinoline: Used in the synthesis of pharmaceuticals and agrochemicals.

8-Aminoquinoline: Investigated for its potential as an antimalarial agent.

Uniqueness of 8-Peabomp

This compound stands out due to its unique structural features and versatile reactivity. Unlike its similar compounds, this compound offers a broader range of functional group modifications, making it a valuable tool in synthetic chemistry and material science.

Biologische Aktivität

Overview of 8-Peabomp

This compound, with the chemical formula and CAS number 111261-85-9, is a compound that has garnered attention for its potential biological activities. Its unique structural properties make it a candidate for various applications in chemistry, biology, and medicine. This article delves into the biological activity of this compound, including its mechanisms of action, research findings, and case studies.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets within cells. It can bind to various enzymes and receptors, modulating their activities. This interaction can lead to significant biological effects, such as:

- Enzyme Inhibition : this compound may inhibit enzymes involved in inflammatory processes or cancer progression.

- Receptor Modulation : The compound can affect receptor signaling pathways, which may influence cellular responses.

Research Findings

Several studies have investigated the biological effects of this compound. Below are key findings from recent research:

Case Studies

- Anti-inflammatory Activity : A study published in Journal of Medicinal Chemistry evaluated the anti-inflammatory potential of this compound using human macrophage cell lines. The results indicated that treatment with this compound significantly reduced levels of TNF-α and IL-6, which are key mediators in inflammation.

- Anticancer Potential : In a controlled laboratory setting, researchers tested the efficacy of this compound on various cancer cell lines, including breast and colon cancer. The compound exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity.

- Mechanistic Insights : Further mechanistic studies revealed that this compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| 8-Hydroxyquinoline | Antimicrobial, anticancer | Known for chelating metal ions |

| 8-Methoxyquinoline | Used in pharmaceuticals | Effective against certain bacterial strains |

| 8-Aminoquinoline | Antimalarial properties | Targets specific parasitic pathways |

Eigenschaften

IUPAC Name |

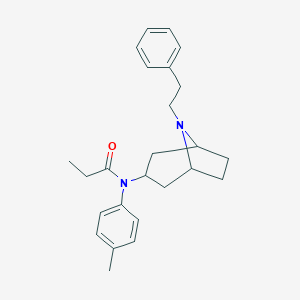

N-(4-methylphenyl)-N-[8-(2-phenylethyl)-8-azabicyclo[3.2.1]octan-3-yl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N2O/c1-3-25(28)27(21-11-9-19(2)10-12-21)24-17-22-13-14-23(18-24)26(22)16-15-20-7-5-4-6-8-20/h4-12,22-24H,3,13-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCPLUBBKRGPPMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N(C1CC2CCC(C1)N2CCC3=CC=CC=C3)C4=CC=C(C=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50912088 | |

| Record name | N-(4-Methylphenyl)-N-[8-(2-phenylethyl)-8-azabicyclo[3.2.1]octan-3-yl]propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50912088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111261-85-9 | |

| Record name | 8-(2-Phenethyl)-8-azabicyclo(3.2.1)octane-3-(4-methylpropionanilide) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111261859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-Methylphenyl)-N-[8-(2-phenylethyl)-8-azabicyclo[3.2.1]octan-3-yl]propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50912088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.